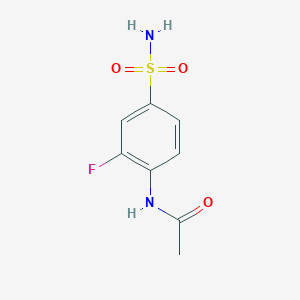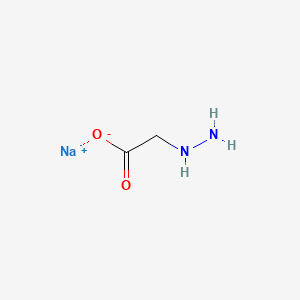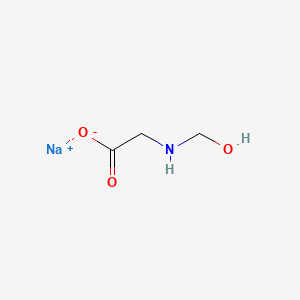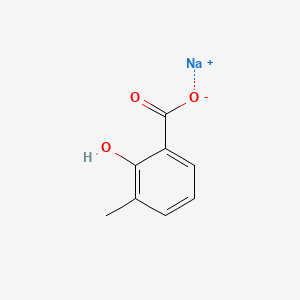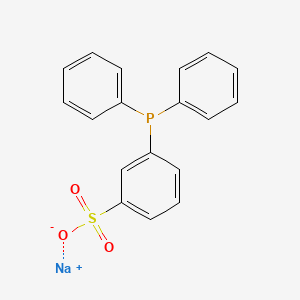![molecular formula C16H10F3NO B1343527 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile CAS No. 898777-72-5](/img/structure/B1343527.png)
3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and reactions with other chemicals to introduce specific functional groups. For instance, the synthesis of a compound with a trifluoromethyl group and a benzonitrile structure was achieved by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene, followed by further reactions to obtain the desired phthalocyanines with peripheral positions containing the trifluoromethyl group . Similarly, other compounds with trifluorophenyl groups were synthesized through two-step procedures from corresponding benzazoles .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile" has been analyzed using various spectroscopic techniques and computational methods. For example, the molecular geometry of a compound with bis(trifluoromethyl)phenoxy and prop-2-yn-1-yloxy groups was determined using X-ray crystallography and compared with computational models using Hartree-Fock and density functional theory .
Chemical Reactions Analysis
Chemical reactions involving compounds with trifluorophenyl and benzonitrile structures have been studied, revealing interesting reactivity and potential applications. For instance, a compound with a tetrafluoro-cyanomethylphenyl acrylonitrile structure exhibited color change upon reaction with aliphatic amines due to ion-pair formation . Additionally, the click reaction of a fluorinated phthalonitrile with sugar azide to form a triazole ring demonstrates the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-benzonitrile derivatives have been investigated, particularly in the context of their electrochemical behavior. The addition of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries improved the cyclic stability and capacity retention of the cathode material, indicating its role in forming a protective film and suppressing manganese dissolution . The spectroelectrochemical properties of phthalocyanines bearing trifluoromethyl groups were also studied, showing diffusion-controlled electron transfer properties and potential applicability in electrochemical technologies .
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
-
Fluorescence Microscopy
- Fluorescence microscopy is one of the most sought-after imaging techniques in the biological research field .
- With the advent of many novel technologies, the method of fluorescence imaging has grown manifolds .
- Our ability to visualize and resolve samples at different length scales using fluorescence imaging has improved significantly with a wide variety of microscopic techniques that are currently available .
- We now have access to various kinds of microscopes starting from basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .
- With such superresolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules .
Eigenschaften
IUPAC Name |
3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOBUBRFKADNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644998 |
Source


|
| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
CAS RN |
898777-72-5 |
Source


|
| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

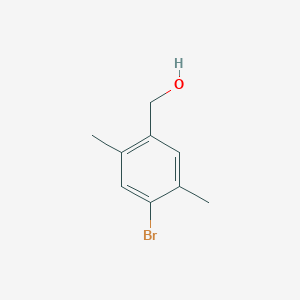
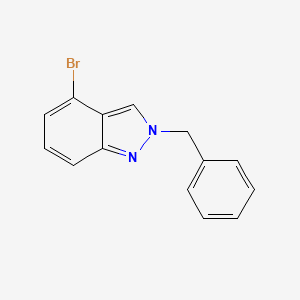
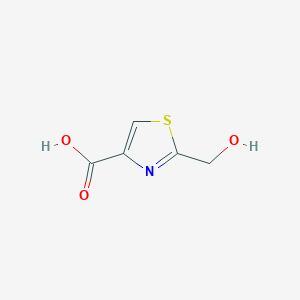

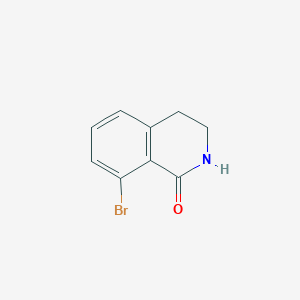

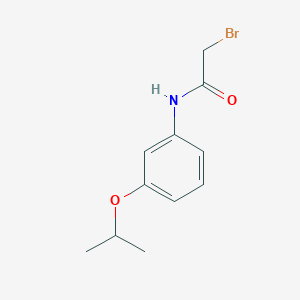
![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)
